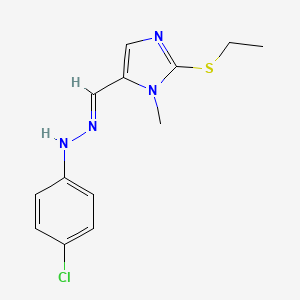

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles, which are similar to the compound you mentioned, are a type of heterocyclic organic compound. They have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Molecular Structure Analysis

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can vary widely depending on the specific compound and conditions. For example, one-electron oxidation of certain compounds followed by disproportionation reaction can afford unstable products .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of Schiff and Mannich bases of isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, has been explored. The chemical structures of these compounds were confirmed through IR, 1H- and 13C-NMR data, and elemental analysis. This research can be pivotal for developing new compounds with potential applications in various scientific fields (Bekircan & Bektaş, 2008).

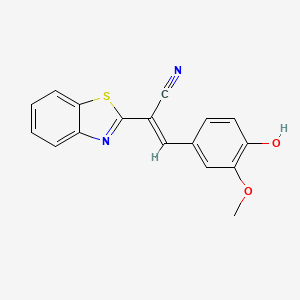

Structural and Molecular Studies

Detailed structural and molecular studies have been conducted on hydrazone derivatives and their reactions with arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes. The research delves into the molecular and supramolecular structures of these compounds, elucidating their potential for biological activities, as well as understanding their hydrogen bonding and π-π stacking interactions (Kumara et al., 2016).

Biological Activities

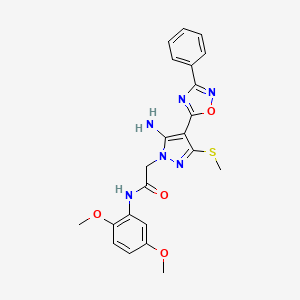

Antitubercular and Antioxidant Activities

The synthesis and biological activities of new (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives have been studied. These compounds, derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones, exhibited significant antitubercular activity against Mycobacterium tuberculosis. However, their antioxidant activity against free radicals was relatively poor, indicating a specific biological action of these compounds (Prathap et al., 2014).

Antifungal Activities

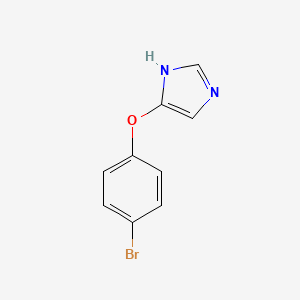

Research on imidazole-derived thiosemicarbazones and hydrazones has shed light on their antifungal activities, particularly against crop-related fungi. Certain compounds demonstrated high activity against specific fungi strains, offering insights into the development of antifungal agents (Reis et al., 2013).

Antimicrobial and Antioxidant Activity

The antimicrobial and antioxidant activities of certain hydrazones have been investigated, with findings indicating their effectiveness against specific microbial strains. The study provides a foundation for further exploration into the medicinal and therapeutic potentials of these compounds (Umesha et al., 2009).

将来の方向性

特性

IUPAC Name |

4-chloro-N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c1-3-19-13-15-8-12(18(13)2)9-16-17-11-6-4-10(14)5-7-11/h4-9,17H,3H2,1-2H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHDIPBISFRJKK-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B2588865.png)

![2-((2-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2588870.png)

![2-chloro-N-[(3-fluorophenyl)methyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2588871.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide](/img/structure/B2588873.png)

![6-(4-Prop-2-enoxyphenyl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride](/img/structure/B2588875.png)

![(6S,7As)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B2588876.png)

![7-chloro-5-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2588880.png)

![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2588881.png)

![Tert-butyl 4-[(2R)-pyrrolidine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2588884.png)

![3-[2-(3-Methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetylamino]-benzoic acid](/img/structure/B2588887.png)